molecular formula C64H82N18O13 B344507 Triptorelin CAS No. 57773-63-4

Triptorelin

Cat. No. B344507
CAS RN: 57773-63-4
M. Wt: 1311.4 g/mol
InChI Key: VXKHXGOKWPXYNA-PGBVPBMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptorelin is a synthetic decapeptide agonist analog of luteinizing hormone-releasing hormone (LHRH). It has greater potency than endogenous LHRH and reversibly represses gonadotropin secretion . It is used to treat advanced prostate cancer in men . It is similar to the hormone normally released from the hypothalamus gland in the brain .


Synthesis Analysis

The synthesis of Triptorelin involves a series of chemical reactions. A study describes a method for simultaneous determination of Triptorelin and testosterone in rat plasma by solid-phase extraction and liquid chromatography–tandem mass spectrometry . Another study mentions the use of two internal standards, leuprolide and testosterone-13C3, for individual quantitation of Triptorelin and testosterone .


Molecular Structure Analysis

Triptorelin has a molecular formula of C64H82N18O13 and a molecular weight of 1311.47 .


Chemical Reactions Analysis

Triptorelin is a potent inhibitor of gonadotropin secretion when given continuously and in therapeutic doses . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in circulating levels of these hormones .


Physical And Chemical Properties Analysis

Triptorelin has a molecular weight of 1371.52 and is a solid at room temperature . It has a melting point of >180°C and a density of 1.52±0.1 g/cm3 .

Scientific Research Applications

1. Cancer Treatment Applications

Triptorelin plays a significant role in the treatment of hormone-responsive cancers such as prostate and breast cancer. It functions by inducing testosterone suppression, crucial in managing prostate cancer. Studies have explored its effectiveness in reducing serum testosterone levels and maintaining castrate levels, essential for cancer therapy (Lundström et al., 2009). Additionally, triptorelin has been evaluated in the treatment of breast cancer, particularly in premenopausal women, demonstrating its role in ovarian function suppression (Ferraro et al., 2019).

2. Hormonal and Reproductive Health

Triptorelin's mechanism involves gonadotropin-releasing hormone (GnRH) agonist activity, which has implications in treating reproductive disorders. Its application extends to fertility preservation, especially in adolescents undergoing chemotherapy for cancer, where it helps prevent premature ovarian failure (Meli et al., 2018). It is also used in managing central precocious puberty, achieving effective suppression of luteinizing hormone (LH) to pre-pubertal levels (Klein et al., 2016).

3. Drug Delivery Systems

Research has been conducted on the development of triptorelin-loaded nanospheres and nanomicelles for transdermal and pulmonary delivery. These studies aim to improve the drug's bioavailability and therapeutic efficacy, offering alternative routes of administration such as iontophoretic transdermal delivery (Nicoli et al., 2001) and pulmonary delivery (Vakilzadeh et al., 2018).

4. Pharmacokinetics and Pharmacodynamics

There's a significant body of research focusing on the pharmacokinetics and pharmacodynamics of triptorelin. Studies have analyzed its behavior in the body, absorption rates, and interaction with other hormones, offering insights into optimizing its therapeutic use (Han et al., 2014). This research is crucial for developing more effective and safer treatment regimens.

Safety And Hazards

Triptorelin may damage fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Triptorelin holds great promise in shaping the future of medical therapies . Despite the inevitable progression to castration-resistant prostate cancer (CRPC) in most patients receiving ADT, monitoring of testosterone levels needs to improve in routine practice . For improved survival outcomes, there remains a need to tailor ADT treatment regimens, novel hormonal agents, and chemotherapy according to the individual patient with advanced prostate cancer .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H82N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048375
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Triptorelin

CAS RN

57773-63-4
Record name Triptorelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptorelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triptorelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptorelin
Reactant of Route 2
Reactant of Route 2
Triptorelin
Reactant of Route 3
Reactant of Route 3
Triptorelin
Reactant of Route 4
Reactant of Route 4
Triptorelin
Reactant of Route 5
Reactant of Route 5
Triptorelin
Reactant of Route 6
Reactant of Route 6
Triptorelin

Citations

For This Compound
18,300
Citations
AS Merseburger, MC Hupe - Advances in therapy, 2016 - Springer
… Following promising data from early trials of depot formulations of triptorelin [37], the ability of the triptorelin 3.75 mg 1-month and the triptorelin 11.25 mg 3-month formulations to …
Number of citations: 54 link.springer.com
G Ploussard, P Mongiat-Artus - Future oncology, 2013 - Future Medicine
… data on the GnRH agonist triptorelin long-duration and … (≤50 ng/dl) with all triptorelin formulations. Moreover, using a … with the 6-month triptorelin formulation. The new formulation was …
Number of citations: 30 www.futuremedicine.com
…, South African Triptorelin Study Group - BJU …, 2003 - Wiley Online Library
OBJECTIVE To compare the efficacy of monthly administrations of the luteinizing hormone‐releasing hormone agonists triptorelin pamoate and leuprolide acetate to induce and …
MD Agneta Bergqvist, MD Thorbjörn Bergh… - Fertility and sterility, 1998 - Elsevier
… of triptorelin treatment compared to placebo. The extent of endometriotic lesions was reduced 50% during triptorelin … was reduced 45% during triptorelin treatment but was unchanged …
Number of citations: 128 www.sciencedirect.com
U Leone Roberti Maggiore, C Scala… - Expert opinion on …, 2014 - Taylor & Francis
… and pharmacodynamics of triptorelin and gives the readers a … demonstrate the efficacy of triptorelin in improving pain … the pre-operative administration of triptorelin prior to surgical …
Number of citations: 20 www.tandfonline.com
L Del Mastro, L Boni, A Michelotti, T Gamucci, N Olmeo… - Jama, 2011 - jamanetwork.com
… menopause in the group treated with chemotherapy plus triptorelin. The intention-to-treat … alone or combined with triptorelin. Triptorelin was administered intramuscularly at a dose of …
Number of citations: 446 jamanetwork.com
M Lambertini, L Boni, A Michelotti, T Gamucci, T Scotto… - Jama, 2015 - jamanetwork.com
Importance Whether the administration of luteinizing hormone–releasing hormone analogues (LHRHa) during chemotherapy is a reliable strategy to preserve ovarian function is …
Number of citations: 215 jamanetwork.com
European Middle East Orgalutran® Study … - Human …, 2001 - academic.oup.com
… and 1370 pg/ml in the ganirelix and triptorelin groups respectively. Per attempt, 7.9 and 9.6 … triptorelin groups respectively. The fertilization rates (64.0% ganirelix and 64.9% triptorelin) …
Number of citations: 313 academic.oup.com
RMJ Janssens, CB Lambalk… - Human …, 2000 - academic.oup.com
… the triptorelin acetate-treated patients. There were significantly more oocytes and embryos in the 50 and 100 μg triptorelin … daily administration of 15 μg triptorelin is sufficient to prevent a …
Number of citations: 210 academic.oup.com
T Cheung, KW Lo, CW Lam, W Lau, PK Lam - Fertility and sterility, 2000 - Elsevier
… The three commonly used depot preparations, namely leuprolide acetate, triptorelin… triptorelin and leuprorelin acetate has been conducted in patients with prostate cancer, and triptorelin …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.